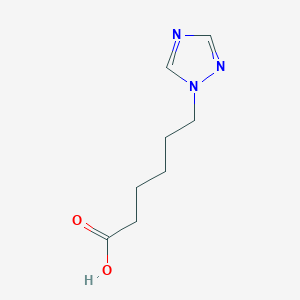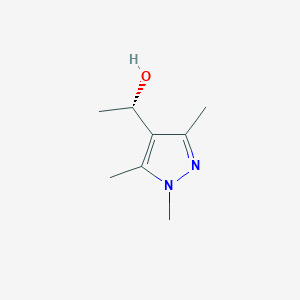
2-(4-Methylthiophen-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiophen-3-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methylthiophenyl group Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the thiophene ring is a sulfur-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylthiophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The 4-methylthiophenyl group can then be introduced via a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and efficiency. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly on the thiophene ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(4-Methylthiophen-3-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the thiophene ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but with different substituents.
Thiophene derivatives: Compounds like 2-methylthiophene or 3-methylthiophene share the thiophene ring but differ in the position and nature of substituents.
Uniqueness
2-(4-Methylthiophen-3-yl)pyrrolidine is unique due to the specific combination of the pyrrolidine ring and the 4-methylthiophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(4-methylthiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NS/c1-7-5-11-6-8(7)9-3-2-4-10-9/h5-6,9-10H,2-4H2,1H3 |
InChI Key |
JCSLZAJGAPQSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


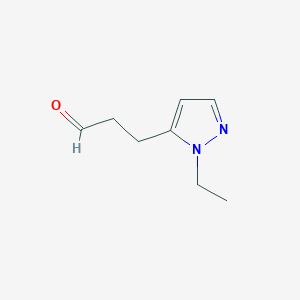
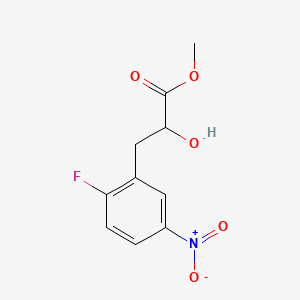
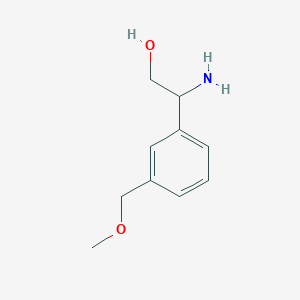
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


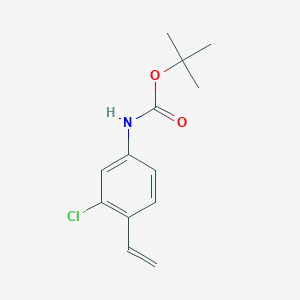

![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)


